molecular formula C23H17N5O4 B3017921 2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1189472-91-0

2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B3017921
CAS RN: 1189472-91-0
M. Wt: 427.42
InChI Key: WBKHFQJCGDETRT-UHFFFAOYSA-N
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Description

The compound "2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several heterocyclic components such as benzo[d][1,3]dioxole, oxadiazole, and triazolopyridine, which are common in compounds with potential pharmacological properties.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar heterocyclic compounds have been synthesized and characterized. For instance, a series of benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and characterized using IR, ^1H, ^13C NMR, and mass spectral data, with the structure of one compound confirmed by single-crystal X-ray diffraction (SXRD) . This suggests that the synthesis of related compounds involves multi-step organic reactions, including the formation of heterocyclic rings and the attachment of various functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using spectroscopic methods and, in some cases, X-ray crystallography . These techniques are crucial for determining the precise arrangement of atoms within the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound . However, compounds with similar structural motifs have been shown to undergo various chemical reactions, including the formation of Schiff bases, cyclization to form heterocyclic rings, and reactions with carboxylic acids to yield different derivatives . These reactions are typically used to build the complex molecular architecture of the compound and introduce functional groups that may affect biological activity.

Physical and Chemical Properties Analysis

Biological Activity

Although the biological activity of the specific compound is not discussed, related compounds have shown significant α-glucosidase inhibition, anticancer, and antioxidant activities . These activities are often screened in vitro using various assays to determine their potential as therapeutic agents. The presence of multiple heterocyclic rings and functional groups in the compound suggests that it may interact with biological targets, leading to these observed activities.

Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings have been synthesized and characterized. These compounds are of interest due to their potential biological properties. The synthesis involves cyclization reactions and the use of spectroscopic methods for structural elucidation, indicating the importance of these compounds in medicinal chemistry and materials science (El‐Sayed et al., 2008).

Biological Assessment

Another study focused on the synthesis of novel compounds containing 1,2,4-oxadiazole and triazolo[4,3-a]pyridine units. These compounds were synthesized from commercially available precursors and assessed for various biological properties, highlighting the potential pharmaceutical applications of such heterocyclic compounds (Karpina et al., 2019).

Antimicrobial and Antioxidant Activities

Research on heterocyclic compounds also includes the development of new molecules with potential antimicrobial and antioxidant activities. The synthesis of derivatives featuring 1,2,4-triazole, oxadiazole, and pyridine rings has been reported, with some compounds showing promising results against various microbial strains and in antioxidant assays. This underscores the role of heterocyclic compounds in the search for new therapeutic agents (Bassyouni et al., 2012).

Structural and Crystallographic Studies

Structural and crystallographic studies of triazolo[4,3-a]pyridine derivatives have provided insights into the molecular conformations and interactions of these compounds. Such studies are crucial for understanding the relationship between structure and activity, which is fundamental in drug design and materials science (Fun et al., 2011).

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4/c1-14-4-7-16(8-5-14)20-24-22(32-26-20)17-3-2-10-27-21(17)25-28(23(27)29)12-15-6-9-18-19(11-15)31-13-30-18/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKHFQJCGDETRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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